molecular formula C16H17N3O6 B3888870 6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B3888870
M. Wt: 347.32 g/mol
InChI Key: DTKWPDCMESFCKJ-GQCTYLIASA-N
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Description

6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a nitro group and a styryl group, which includes methoxy and propoxy substituents on the phenyl ring.

Properties

IUPAC Name

6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-3-8-25-12-7-5-10(9-13(12)24-2)4-6-11-14(19(22)23)15(20)18-16(21)17-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,20,21)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWPDCMESFCKJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where the pyrimidine derivative is coupled with a styrene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrimidine derivatives.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an anti-cancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The nitro group could be involved in redox reactions, generating reactive oxygen species that induce cell death. The styryl group may interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-[(E)-2-(3-methoxy-4-ethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione: Similar structure but with an ethoxy group instead of a propoxy group.

    6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the nitro group and the styryl group with methoxy and propoxy substituents on the phenyl ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Reactant of Route 2
6-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

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